molecular formula C12H18O2 B1198556 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol CAS No. 83493-63-4

2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B1198556
CAS No.: 83493-63-4
M. Wt: 194.27 g/mol
InChI Key: OZEZBKUHAGFQME-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-2-methylpropan-1-ol is a member of propan-1-ols and an aromatic ether. It derives from a 4-tert-butylphenol.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-14-11-7-5-10(6-8-11)12(2,3)9-13/h5-8,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEZBKUHAGFQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232401
Record name Benzeneethanol, 4-ethoxy-beta,beta-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83493-63-4
Record name 4-Ethoxy-β,β-dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83493-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 4-ethoxy-beta,beta-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083493634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, 4-ethoxy-beta,beta-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Ethoxyphenyl)-2-methylpropanol
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Synthesis routes and methods I

Procedure details

Name
CCOc1ccc(C(C)(C)COCc2ccc(F)c(Oc3ccccc3)c2)cc1
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Synthesis routes and methods II

Procedure details

The reaction mixture was cooled to room temperature and the gas was released. 120 ml of benzene was charged in the autoclave to dissolve an oil layer. An insoluble matter was filtered out. After washing with 30 ml of benzene, a resulting mother wash solution was shaken well and then left to stand to obtain a benzene layer. The benzene layer was washed with 120 ml of water three times and then separated from water. Benzene was distilled off under reduced pressure to obtain an oily product. According to gas chromatographic analysis by the internal standard method, the product contained 98.5% of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.5% of unreacted 3-phenoxybenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether. The amounts of 3-phenoxytoluene and 4-ethoxyneophyl alcohol formed by ether bond cleavage were each less than 0.2%.
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Synthesis routes and methods III

Procedure details

The reaction mixture was cooled to room temperature and the gas was released. 100 ml of benzene was charged in the autoclave to dissolve an oil. An insoluble matter was filtered out. After washing with 20 ml of benzene, a resulting mother wash solution was shaken well and then left to stand to obtain a benzene layer. The benzene layer was washed with 100 ml of water three times. Benzene was distilled off under reduced pressure to obtain an oily product. According to gas chromatographic analysis by the internal standard method, the oily product contained 97.2% of 3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 1.0% of starting material 3-phenoxy-4-fluorobenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether. The amounts of 3-phenoxytoluene and 4-ethoxyneophyl alcohol formed by ether bond cleavage were each less than 0.1%. The amount of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether formed probably due to the replacement of fluorine atom with hydrogen atom was only less than 0.5%.
Name
3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether
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Synthesis routes and methods IV

Procedure details

An oily product was obtained by carrying out the post-treatment in the same manner as in Example 5. From the results of the analysis of the oily product by gas chromatography according to the internal standard method, it was found that the oily product comprised 99.2% of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.1% of unreacted starting 3-phenoxybenzyl 2-(3-iodo-4-ethoxyphenyl)-2-methylpropyl ether, and that the content of each of 3-phenoxytoluene and 4-ethoxyneophyl alcohol formed by cleaving of the ether linkage was lower than 0.3%. The amount of the obtained oily product was 26.0 g and the yield was 95.1%.
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3-phenoxybenzyl 2-(3-iodo-4-ethoxyphenyl)-2-methylpropyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
Reactant of Route 2
2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
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2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
Reactant of Route 4
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2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
Reactant of Route 5
2-(4-Ethoxyphenyl)-2-methylpropan-1-ol
Reactant of Route 6
2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

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